Enhanced Aqueous Solubility: The Dihydrochloride Salt vs. The Free Base
The dihydrochloride salt form of 6-aminoquinoline offers a critical solubility advantage over its free base counterpart. While the free base, 6-aminoquinoline, is reported as 'insoluble in water' , the dihydrochloride salt is specifically designed to be water-soluble . This fundamental difference in physicochemical properties directly impacts the compound's utility in aqueous-based research, where the free base would be impractical or unusable without additional solubilization strategies. This makes the dihydrochloride form the preferred choice for assays and reactions conducted in water or biological buffers.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Soluble (formulated for aqueous solubility) |
| Comparator Or Baseline | 6-Aminoquinoline free base: Insoluble in water |
| Quantified Difference | Qualitative shift from 'insoluble' to 'soluble' in aqueous media |
| Conditions | Standard aqueous conditions |
Why This Matters
This solubility difference is paramount for any application requiring an aqueous environment, such as biological assays, bioconjugation, or aqueous-phase synthesis, making the dihydrochloride salt the functionally viable choice.
